Tetracaine hydrochloride
Overview
Description
As a member of the ester-type local anesthetics, tetracaine hydrochloride is known for its high potency and long duration of action, making it invaluable in various clinical applications . The compound is an off-white crystalline powder that is highly soluble in water and alcohol, with a molecular weight of 300.82 g/mol .
Mechanism of Action
Target of Action
Tetracaine hydrochloride primarily targets voltage-gated sodium channels in nerve fibers . These channels play a crucial role in the initiation and conduction of neuronal impulses .
Mode of Action
This compound acts by blocking these sodium ion channels . This blockade prevents the propagation of action potentials, thereby inhibiting the transmission of nerve impulses . At low concentrations, tetracaine causes an initial inhibition of spontaneous calcium release events, while at high concentrations, it blocks release completely .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuronal signal transmission pathway . By blocking sodium ion channels, this compound disrupts the normal flow of sodium ions, which is necessary for the generation and propagation of action potentials . This disruption effectively numbs the area, providing local anesthesia .
Pharmacokinetics
This compound is characterized by rapid onset and prolonged duration of action . The onset of action is within 30 seconds, and the duration is prolonged, lasting up to two or three hours or longer . This compound is metabolized in the liver and detoxified by plasma esterases to aminobenzoic acid and diethylaminoethanol . It is excreted principally in the urine .
Result of Action
The primary result of this compound’s action is the induction of local anesthesia . By blocking the transmission of nerve impulses, this compound effectively numbs the area of application, preventing the sensation of pain . This makes it useful for procedures requiring local analgesia, such as eye and skin procedures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the degree of vasodilation produced by the local anesthetic can affect the rate of absorption and the duration of action . Greater vasodilation can lead to faster absorption and a shorter duration of action . Furthermore, the pH of the environment can influence the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Tetracaine hydrochloride acts by blocking voltage-gated sodium channels in nerve fibers to prevent action potential propagation, thereby inducing anesthesia . It interacts with these proteins, altering their function and leading to a decrease in nerve impulse conduction .
Cellular Effects
This compound has been shown to have cytotoxic effects on human corneal epithelial cells in vitro . It causes dose- and time-dependent morphological abnormality and viability decline in these cells . Furthermore, it has been found to induce phosphatidylserine externalization, DNA fragmentation, and ultrastructural abnormality in cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the function of calcium release channels (ryanodine receptors) that control the release of calcium from intracellular stores . At low concentrations, this compound causes an initial inhibition of spontaneous calcium release events, while at high concentrations, it blocks release completely .
Temporal Effects in Laboratory Settings
This compound is rapidly hydrolyzed in the plasma . The product’s stability and degradation over time have been studied, and it has been found that one pre-formulation showed phase-separation after 4 months .
Dosage Effects in Animal Models
In animal models, the acute oral toxicity of this compound was found to be moderate. After intravenous administration, it was highly toxic . The acute intravenous LD50 values ranged from 6.6-7.3 mg/kg bw in mice to 4.5 mg/kg bw in rats .
Metabolic Pathways
This compound is rapidly hydrolyzed by plasma esterases to the following primary metabolites: para-aminobenzoic acid and diethylaminoethanol . The activity of both metabolites is unspecified .
Transport and Distribution
This compound is rapidly absorbed following mucosal and parenteral administration . It is also well absorbed after tracheal instillation . This compound is widely distributed in the body .
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with voltage-gated sodium channels and calcium release channels, which are located in the cell membrane and endoplasmic reticulum, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetracaine hydrochloride is synthesized through a series of chemical reactions involving the esterification of p-aminobenzoic acid with 2-dimethylaminoethanol. The resulting ester is then reacted with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility and stability for pharmaceutical use .
Industrial Production Methods: The industrial production of this compound typically involves the following steps:
Esterification: p-Aminobenzoic acid reacts with 2-dimethylaminoethanol in the presence of a catalyst to form the ester.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form this compound.
Chemical Reactions Analysis
Types of Reactions: Tetracaine hydrochloride undergoes various chemical reactions, including:
Hydrolysis: this compound is rapidly hydrolyzed by plasma esterases to form para-aminobenzoic acid and diethylaminoethanol.
Fluorescence Quenching: In acidic medium, this compound can react with aromatic amino acids like tryptophane, tyrosine, or phenylalanine to form ion-association complexes, leading to fluorescence quenching.
Common Reagents and Conditions:
Hydrolysis: Plasma esterases are the primary reagents involved in the hydrolysis of this compound.
Fluorescence Quenching: Aromatic amino acids in an acidic medium (pH 6.3) are used as probes for fluorescence quenching reactions.
Major Products Formed:
Scientific Research Applications
Tetracaine hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Lidocaine: Another local anesthetic commonly used in medical practice.
Benzocaine: An ester-type local anesthetic used for topical anesthesia, with a lower potency compared to this compound.
Uniqueness: this compound is unique due to its high potency and long duration of action, making it particularly effective for procedures requiring prolonged anesthesia . Its ability to block sodium ion channels and alter calcium release channels further distinguishes it from other local anesthetics .
Properties
IUPAC Name |
2-(dimethylamino)ethyl 4-(butylamino)benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWHTZKZQNXVAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
94-24-6 (Parent) | |
Record name | Tetracaine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6042448 | |
Record name | Tetracaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533049 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
136-47-0, 53762-93-9 | |
Record name | Tetracaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetracaine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viractin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053762939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetracaine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetracaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetracaine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRACAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NF5D4OPCI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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